molecular formula C18H24FN3O B2592258 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2415456-15-2

7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one

Cat. No. B2592258
CAS RN: 2415456-15-2
M. Wt: 317.408
InChI Key: RCHAYPQPMWBHGR-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one is a chemical compound that belongs to the quinazoline family. It is a highly potent and selective inhibitor of a specific protein kinase known as BRAF kinase. This protein kinase is known to play a critical role in the development and progression of various types of cancers, including melanoma and colorectal cancer. Due to its potent inhibitory activity against BRAF kinase, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has attracted significant attention from the scientific community as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one exerts its anti-cancer activity by selectively inhibiting the activity of BRAF kinase. This kinase is a key component of the MAPK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene can result in the constitutive activation of this pathway, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of BRAF kinase, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one can effectively block the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other kinases, such as CRAF and MEK, which are also involved in the MAPK signaling pathway. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one in lab experiments is its high potency and selectivity for BRAF kinase. This makes it an ideal tool for studying the role of this kinase in cancer development and progression. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one. One area of interest is the development of new and more potent inhibitors of BRAF kinase, which could have even greater therapeutic potential for the treatment of cancer. Another area of interest is the identification of biomarkers that can predict response to BRAF kinase inhibitors, which could help to personalize treatment for individual patients. Finally, there is also interest in exploring the potential use of BRAF kinase inhibitors in combination with other cancer therapies, such as immunotherapy, to enhance their effectiveness.

Synthesis Methods

7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-fluorobenzonitrile with 1-isopropylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, particularly those with mutations in the BRAF gene. In addition, it has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

7-fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-12(2)21-8-6-14(7-9-21)11-22-13(3)20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHAYPQPMWBHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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